(3-Amino-2-methylphenyl)boronic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

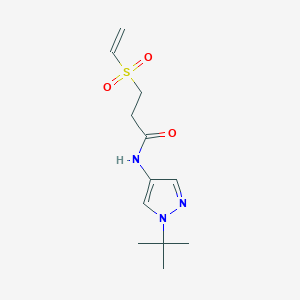

“(3-Amino-2-methylphenyl)boronic acid hydrochloride” is a boronic acid derivative with the CAS Number: 2230901-24-1 . It has a molecular weight of 187.43 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10BNO2.ClH/c1-5-6 (8 (10)11)3-2-4-7 (5)9;/h2-4,10-11H,9H2,1H3;1H . The InChI key is VSEPOTBSDLJYNX-UHFFFAOYSA-N .

Chemical Reactions Analysis

“this compound” is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its density is 1.2±0.1 g/cm³ . The boiling point is 376.6±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

Boronic acids, including derivatives like (3-Amino-2-methylphenyl)boronic acid hydrochloride, are essential in synthetic chemistry. They are used in Suzuki cross-coupling reactions, Petasis reaction, asymmetric synthesis of amino acids, Diels-Alder reactions, protection of diols, selective reduction of aldehydes, and carboxylic acid activation. These compounds are also utilized as reagents and starting materials in organic synthesis (Das et al., 2003).

Affinity Sensing for Bacteria Detection

Boronic acids like 3-aminophenylboronic acid have been used in biosensors for detecting bacteria. These compounds can bind to diols on bacterial cell walls, allowing for the creation of sensors that can detect bacterial presence in various water types, including bottled, well, tap, reservoir, and wastewater (Wannapob et al., 2010).

Carbohydrate Binding and Sensing

Boronic acids can complex with glycopyranosides under physiologically relevant conditions, making them useful in the design of oligomeric receptors and sensors for cell-surface glycoconjugates. This application is significant for carbohydrate sensing using phenylboronic acids (Dowlut & Hall, 2006).

Catecholamine Isolation

Functionalized boronic acids, like those derived from 3-aminophenyl boronic acid, have been used for the isolation of catecholamines. These compounds can selectively bind to catecholamines, such as dopamine, epinephrine, and norepinephrine, facilitating their isolation and analysis (Özdemir, Cakir, & Somtürk, 2014).

Anion Recognition and Sensing

Arylboronic acids, including 3-aminophenylboronic acid derivatives, can act as receptors for anions, playing a role in sensing applications. They can interact with various anions, providing a means for sensing these compounds optically (Martínez-Aguirre & Yatsimirsky, 2015).

Beta-Lactamase Inhibition

Boronic acids have been shown to inhibit class C beta-lactamases, a group of enzymes that contribute to bacterial resistance to beta-lactam antibiotics. This finding is crucial for developing new strategies to combat antibiotic resistance (Beesley et al., 1983).

Drug Delivery

Boronic acids, including derivatives of 3-aminophenylboronic acid, have been explored in drug delivery systems. They can form complexes with biologically relevant diols and polyols, making them suitable for targeted and responsive drug delivery, especially in cancer therapy (Wang et al., 2013).

Nanomaterials and Biomaterials

Boronic acids are incorporated into various nanomaterials and biomaterials for biomedical applications such as treatment of cancer, diabetes, and bacterial infections. Their unique chemical properties make them ideal for responsive delivery systems (Stubelius et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of (3-Amino-2-methylphenyl)boronic acid hydrochloride is the formation of carbon-carbon (C-C) bonds . This compound is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions .

Mode of Action

This compound interacts with its targets by participating in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of C-C bonds . It is used to form these bonds by the reaction with aryl or vinyl halides .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Biochemical Properties

They can form reversible covalent bonds with diols, a functional group present in many biomolecules, including carbohydrates and glycoproteins .

Cellular Effects

Boronic acids are known to influence cell function in various ways, depending on their specific chemical structure and the nature of their interactions with cellular biomolecules .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

(3-amino-2-methylphenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2.ClH/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,10-11H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEPOTBSDLJYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)N)C)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2641327.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2641328.png)

![[4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2641331.png)

![4-bromo-N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxybenzamide](/img/structure/B2641337.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641339.png)